1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
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Overview
Description
1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a pyrrolidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 3-nitrobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring may interact with enzymes or receptors. The carboxamide group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
- 1-(2-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
- 1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-2-carboxamide
Uniqueness
1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. The presence of the nitro group in the meta position relative to the pyrrolidine ring can affect the compound’s electronic properties and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16-9-12(17(22)18-13-5-2-1-3-6-13)11-19(16)14-7-4-8-15(10-14)20(23)24/h1-8,10,12H,9,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZGYPLPFNODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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